
3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Übersicht
Beschreibung
3’-Bromo-5’-chloro-2’-hydroxyacetophenone is a halogenated aromatic hydroxyl ketone. It is known for its participation in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . This compound is also used in the preparation of bioactive molecules such as 8-bromo-6-chloro-2-substituted 4-chromanone .
Wissenschaftliche Forschungsanwendungen
3’-Bromo-5’-chloro-2’-hydroxyacetophenone has several applications in scientific research:
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
This compound participates in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It may also be used in the preparation of the bioactive 8-bromo-6-chloro-2-substituted 4-chromanone . It could be used in the synthesis of tetrahedral metallocene complexes containing vanadium (IV), and in the preparation of N?- [1- (5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate .
Wirkmechanismus
3’-Bromo-5’-chloro-2’-hydroxyacetophenone, also known as 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone, is a halogenated aromatic hydroxyl ketone
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for halogenated aromatic hydroxyl ketones .
Mode of Action
The compound may act as an electrophile, reacting with nucleophilic sites on its targets . The bromine and chlorine atoms attached to the aromatic ring can enhance its electrophilic nature, making it more reactive towards nucleophiles .
Biochemical Pathways
The compound may participate in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It may also be used in the synthesis of corresponding chalcones and structurally related dienones by reacting with appropriate aldehydes .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity, molecular weight (24949 g/mol ), and the presence of the halogen atoms.
Biochemische Analyse
Biochemical Properties
3’-Bromo-5’-chloro-2’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It interacts with various enzymes and proteins, facilitating the formation of structurally related dienones by reacting with appropriate aldehydes . These interactions are crucial for the compound’s ability to participate in the synthesis of bioactive molecules.
Cellular Effects
The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone on cellular processes are diverse. It influences cell function by participating in the synthesis of bioactive compounds that can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone exerts its effects through binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, leading to the formation of bioactive compounds . The compound’s ability to act as a precursor in the synthesis of chroman-4-ones and chalcones highlights its role in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in facilitating the synthesis of bioactive compounds . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
3’-Bromo-5’-chloro-2’-hydroxyacetophenone is involved in various metabolic pathways, particularly in the synthesis of chroman-4-ones and chalcones . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical reactions and pharmaceutical development.
Transport and Distribution
Within cells and tissues, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Bromo-5’-chloro-2’-hydroxyacetophenone can be synthesized by bromination of 5-hydroxy-2-nitroacetophenone in a mixture of chloroform, carbon tetrachloride, and ethyl acetate at 61°C . This method yields the desired compound with a moderate yield of 15%.
Industrial Production Methods
While specific industrial production methods for 3’-Bromo-5’-chloro-2’-hydroxyacetophenone are not widely documented, it is typically produced in a controlled laboratory environment using the aforementioned synthetic routes. The process involves careful handling of reagents and maintaining specific reaction conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-5’-chloro-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can react with aldehydes to form corresponding chalcones and structurally related dienones.
Condensation Reactions: It can participate in the synthesis of bioactive molecules such as 8-bromo-6-chloro-2-substituted 4-chromanone.
Common Reagents and Conditions
Aldehydes: Used in the synthesis of chalcones and dienones.
Chloroform, Carbon Tetrachloride, Ethyl Acetate: Used in the bromination process.
Major Products Formed
Chalcones and Dienones: Formed by reacting with appropriate aldehydes.
4-Chromanone Derivatives: Bioactive molecules synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Chloro-2’-hydroxyacetophenone: Another halogenated aromatic hydroxyl ketone with similar chemical properties.
2-Bromo-4’-hydroxyacetophenone: A related compound used in similar synthetic applications.
Uniqueness
3’-Bromo-5’-chloro-2’-hydroxyacetophenone is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in the synthesis of bioactive molecules, such as 8-bromo-6-chloro-2-substituted 4-chromanone, sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVKFQPEOGJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370785 | |
| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59443-15-1 | |
| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone used in the synthesis of chalcones?
A: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone serves as a crucial starting material in the synthesis of chalcones. [, ] The compound, also known as 3'-bromo-5'-chloro-2'-hydroxyacetophenone, undergoes a condensation reaction with various benzaldehydes. [, ] This reaction, typically carried out in the presence of a base, forms a carbon-carbon double bond, resulting in the formation of a series of chalcone derivatives with varying substituents on the phenyl ring. []
Q2: What can be said about the antimicrobial activity of the synthesized chalcones?
A: The synthesized chalcones, derived from 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone, were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [] The research demonstrated that these chalcone derivatives exhibited varying degrees of antimicrobial activity. Importantly, their effectiveness was compared to standard antimicrobial drugs like Amoxicillin, Ciprofloxacin, and Griseofulvin. [] This comparison provides a valuable benchmark for assessing the potential of these novel chalcones as antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)
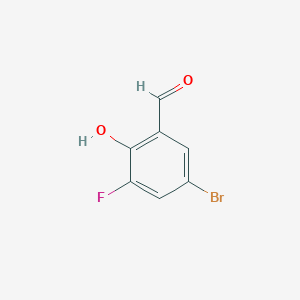


![3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanoic acid](/img/structure/B1273064.png)
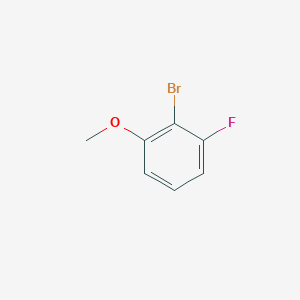

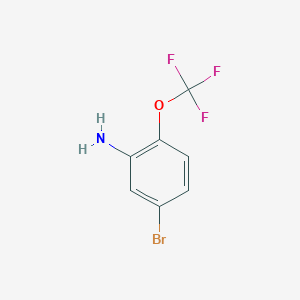
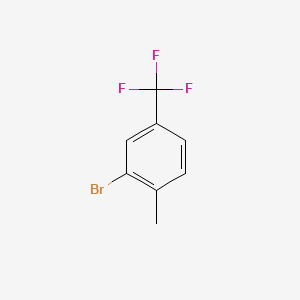
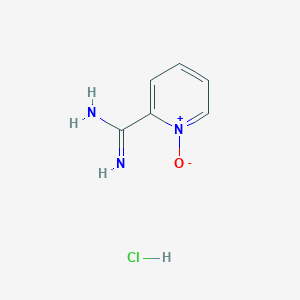

![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
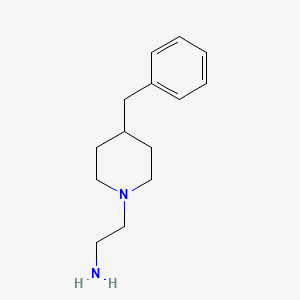
![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
